(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC8775433
Molecular Formula: C20H19NO3S2
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3S2 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H19NO3S2/c1-4-24-16-10-7-14(11-17(16)23-3)12-18-19(22)21(20(25)26-18)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3/b18-12- |
| Standard InChI Key | SUXUBSCPDJGLIK-PDGQHHTCSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC |
| SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the thiazolidin-4-one class, featuring a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its IUPAC name, (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its Z-configuration at the C5 position, critical for its stereochemical stability . Key structural elements include:
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Benzylidene substituent: A 4-ethoxy-3-methoxyphenyl group contributing to electronic delocalization and hydrophobic interactions.
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Thiazolidinone core: A 2-thioxo-4-one ring system enabling hydrogen bonding and metal chelation.
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Aryl substitution: A 4-methylphenyl group at N3 enhancing lipophilicity and steric bulk.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉NO₃S₂ |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC |
| PubChem CID | 1352132 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure:
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¹H NMR (CDCl₃): Signals at δ 8.48 ppm (NH), δ 7.71 ppm (CH=), and δ 3.77 ppm (OCH₃) align with benzylidene and methoxy groups .
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¹³C NMR: Peaks at 169.81 ppm (C=O) and 166.89 ppm (C=S) validate the thiazolidinone core .
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IR: Bands at 1730–1670 cm⁻¹ (C=O stretch) and 1566 cm⁻¹ (C=C aromatic) .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a Knoevenagel condensation between thiazolidine-2,4-dione derivatives and substituted benzaldehydes. A representative protocol involves:
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Formation of thiazolidine-2,4-dione: Refluxing monochloroacetic acid with thiourea in aqueous medium .
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Condensation: Reacting thiazolidine-2,4-dione with 4-ethoxy-3-methoxybenzaldehyde in ethanol using piperidine as a catalyst .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazolidine-2,4-dione | Monochloroacetic acid, thiourea, H₂O, reflux | 78% |
| Knoevenagel Condensation | 4-Ethoxy-3-methoxybenzaldehyde, piperidine, ethanol, reflux | 70–80% |
Stereochemical Considerations
The Z-configuration at C5 is stabilized by intramolecular hydrogen bonding between the thioxo group and the benzylidene proton, as evidenced by NOESY correlations . Computational studies suggest a 1.2 kcal/mol energy preference for the Z-isomer over the E-isomer due to reduced steric hindrance .
| Compound | Microbial Target | MIC (µg/mL) |
|---|---|---|
| 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione | S. aureus | 4 |
| DK139 | Escherichia coli | 16 |
Anticancer Activity
The 4-methylphenyl and ethoxy-methoxy groups enhance cytotoxicity:
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In vitro models: IC₅₀ of 8.7 µM against MCF-7 breast cancer cells (comparative data).
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Targets: Tubulin polymerization inhibition and topoisomerase II interference .
Structure-Activity Relationship (SAR) Insights
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Benzylidene substituents: Electron-donating groups (e.g., methoxy, ethoxy) improve membrane permeability and target affinity .
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Thioxo group: Critical for hydrogen bonding with biological targets like PBPs and tubulin .
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N3-aryl group: Bulky substituents (e.g., 4-methylphenyl) enhance metabolic stability but reduce aqueous solubility.
Computational and Pharmacokinetic Modeling
Density Functional Theory (DFT) Analysis
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Molecular electrostatic potential (MEP): Negative charge localized at the thioxo group, favoring interactions with cationic residues .
ADMET Predictions
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Lipophilicity: LogP = 3.1 (moderate blood-brain barrier permeability).
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CYP450 inhibition: Low risk of hepatotoxicity (CYP3A4 IC₅₀ > 50 µM).
Applications and Future Directions
Current research prioritizes:
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Optimization of solubility via prodrug strategies or formulation with cyclodextrins.
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In vivo efficacy studies in murine models of infection and cancer.
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Target identification using chemoproteomics and CRISPR screening.
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